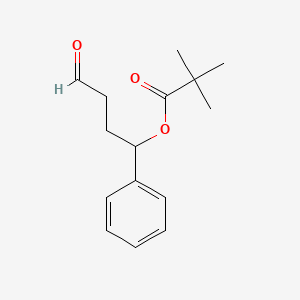

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate

Description

Contextualization of the 4-Oxo-1-phenylbutyl Moiety in Synthetic Organic Chemistry

The 4-oxo-1-phenylbutyl scaffold is a significant structural unit found in various biologically active molecules and synthetic intermediates. Its presence often imparts specific conformational constraints and reactivity patterns that are crucial for its intended application. For instance, derivatives of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, which contains this moiety, are investigated as analogues of the anticoagulant drug warfarin (B611796). jsynthchem.comresearchgate.netwikimedia.org The synthesis of these analogues often involves the Michael addition of 4-hydroxycoumarin (B602359) to chalcones, highlighting a common synthetic route to introduce the 1-phenyl-3-oxobutyl side chain. researchgate.net

Furthermore, the related dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key reagent in the Horner-Emmons reaction for the synthesis of prostaglandin (B15479496) derivatives. google.comsigmaaldrich.comchemicalbook.combldpharm.com This underscores the utility of the 4-oxo-1-phenylbutyl framework as a versatile building block in the construction of complex molecular targets.

Significance of the 2,2-Dimethylpropanoate (Pivalate) Ester Functionality in Chemical Synthesis

The 2,2-dimethylpropanoate group, commonly known as pivalate (B1233124) (Piv or Pv), is derived from pivalic acid. wikipedia.org Its most prominent role in organic synthesis is as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org The bulky tert-butyl group of the pivalate ester provides significant steric hindrance, which makes it unusually resistant to hydrolysis and other nucleophilic attacks compared to less hindered esters like acetates or benzoates. wikipedia.orgcmu.edu This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected alcohol.

The introduction of a pivalate group, or pivaloylation, can be achieved by treating an alcohol with pivaloyl chloride in the presence of a base like pyridine (B92270), or with pivaloic anhydride (B1165640) and a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org Deprotection, or removal of the pivalate group, typically requires more forceful conditions, such as hydrolysis with a strong base. wikipedia.org This differential reactivity is a cornerstone of modern synthetic strategy, enabling the selective manipulation of functional groups in multifunctional molecules. cmu.edu

Hierarchical Classification within Organic Chemical Compound Libraries

Organic compounds are systematically classified based on their carbon skeleton and the functional groups they contain. easetolearn.comgeeksforgeeks.orgpharmaguideline.comvedantu.comaakash.ac.in This hierarchical system provides a framework for organizing the immense diversity of organic molecules.

At the broadest level, organic compounds are divided into:

Acyclic (or open-chain) compounds: These have a linear or branched chain of carbon atoms. easetolearn.comaakash.ac.in

Cyclic (or closed-chain) compounds: These contain one or more rings of atoms. easetolearn.comaakash.ac.in

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate can be classified as follows:

Structurally: It is an acyclic compound with a branched chain, although it contains an aromatic ring (the phenyl group), which itself is a cyclic moiety. easetolearn.comgeeksforgeeks.org Compounds containing a benzene (B151609) ring are often sub-classified as aromatic compounds. geeksforgeeks.orgpharmaguideline.com

Functionally: It is a polyfunctional compound, as it possesses more than one functional group. easetolearn.com Specifically, it is both a ketone and an ester. Within the ester classification, it is a pivalate.

This classification helps in predicting the chemical and physical properties of the compound and its reactivity in various chemical transformations. vedantu.com

Table 1: Physicochemical Properties of (4-Oxo-4-phenylbutanoyl) 2,2-dimethylpropanoate Note: The data presented below is for a structurally analogous compound, which may be an alternative name for the subject compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H18O4 | nih.gov |

| Molecular Weight | 262.30 g/mol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 262.12050905 Da | nih.gov |

| Monoisotopic Mass | 262.12050905 Da | nih.gov |

| Topological Polar Surface Area | 60.4 Ų | nih.gov |

| Heavy Atom Count | 19 | nih.gov |

Current Research Trajectories and Gaps for Related Chemical Entities

Current research involving α-ketoesters often focuses on their utility as versatile electrophiles in various chemical reactions. Mechanistic studies, such as those on the alcoholysis of α-ketoesters, continue to provide a deeper understanding of their reactivity. koreascience.kr The development of new catalytic systems for asymmetric reactions involving α-ketoesters is also an active area of research, aiming to produce chiral molecules with high enantioselectivity.

Research into pivalate esters continues to explore their role as directing groups in C-H functionalization reactions and the development of milder and more selective methods for their cleavage. wikipedia.orgcmu.edu While pivalates are well-established as protecting groups, their application in materials science, for example in the creation of highly reflective lacquers from polymers of pivalate esters of vinyl alcohol, is also an area of interest. wikipedia.org

A significant gap exists in the literature regarding the specific compound 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate. While the chemistry of its constituent moieties is well-documented, dedicated studies on the synthesis, reactivity, and potential applications of the complete molecule are scarce. Future research could explore the synthesis of this compound and investigate its properties, potentially as a building block for more complex molecules or as a probe to study enzymatic or catalytic systems that interact with keto-esters or pivalates. Given the biological relevance of the 4-oxo-1-phenylbutyl scaffold, this compound could also serve as a starting point for the development of novel bioactive agents.

Structure

3D Structure

Properties

CAS No. |

919091-26-2 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(4-oxo-1-phenylbutyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H20O3/c1-15(2,3)14(17)18-13(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,11,13H,7,10H2,1-3H3 |

InChI Key |

CAULHRLKZCNIDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC(CCC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxo 1 Phenylbutyl 2,2 Dimethylpropanoate and Analogs

Strategies for the Construction of the 4-Oxo-1-phenylbutyl Scaffold

The formation of the 4-oxo-1-phenylbutyl backbone, which contains both a ketone and a phenyl-substituted carbon, can be approached through several strategic routes. These methods often begin with simpler aromatic and aliphatic precursors, building the carbon framework through reliable carbon-carbon bond-forming reactions.

A foundational method for synthesizing aromatic ketones is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction is highly effective for creating precursors to the target scaffold, particularly related ketoacids. A prominent example is the synthesis of 4-oxo-4-phenylbutanoic acid, which shares the core phenyl-butanoyl structure.

The reaction typically involves treating benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). vedantu.com The mechanism proceeds through several steps:

The Lewis acid activates the succinic anhydride, facilitating the formation of a highly electrophilic acylium ion. vedantu.combyjus.com

The acylium ion then performs an electrophilic attack on the benzene ring, breaking its aromaticity to form a cyclohexadienyl cation intermediate, often called a sigma complex. youtube.comstackexchange.com

A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, 4-oxo-4-phenylbutanoic acid. vedantu.combyjus.com

This reaction provides a reliable and scalable route to a key structural analog and highlights a primary strategy for forging the phenyl-ketone bond integral to this class of compounds. orientjchem.orgmdpi.com

For scaffolds containing multiple carbonyl groups, such as a 1,3-dicarbonyl system, the Claisen condensation is a powerful tool. To construct a precursor like 1-phenylbutane-1,3-dione, which is essential for introducing the stereocenter at the C1 position, acetophenone (B1666503) can be reacted with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. This reaction introduces a second carbonyl group, creating the β-diketone structure necessary for subsequent stereoselective manipulations.

The versatility of these synthetic methodologies allows for the creation of a wide array of analogs through functionalization of the phenyl group. This can be achieved by employing substituted starting materials in the key bond-forming reactions.

In the context of Friedel-Crafts acylation, using electron-rich benzene derivatives such as toluene (B28343) or anisole (B1667542) in place of benzene allows for the introduction of various substituents onto the aromatic ring. beilstein-journals.org Similarly, in a Claisen condensation approach, substituted acetophenones (e.g., 4-chloroacetophenone or 4-methoxyacetophenone) can be used to generate analogs of 1-phenylbutane-1,3-dione with diverse electronic and steric properties on the phenyl ring. These functionalized precursors can then be carried forward through the synthetic sequence to yield the corresponding analogs of the final product.

The creation of the chiral center at the C1 position of the scaffold is a critical step, requiring the asymmetric reduction of a prochiral ketone. wikipedia.orgrsc.org Starting from a precursor such as 1-phenylbutane-1,3-dione, the ketone adjacent to the phenyl group can be reduced enantioselectively to furnish the chiral alcohol, (R)- or (S)-3-oxo-1-phenylbutan-1-ol. Several modern catalytic methods are available for this transformation.

Catalytic Transfer Hydrogenation : This method uses a chiral transition metal catalyst, often based on ruthenium or rhodium with chiral ligands, to transfer hydrogen from a simple source like isopropanol (B130326) or formic acid to the ketone. wikipedia.org

Oxazaborolidine-Catalyzed Reduction (CBS Reduction) : Chiral oxazaborolidine catalysts, used in catalytic amounts along with a stoichiometric reductant like borane (B79455) (BH₃), are highly effective for the asymmetric reduction of aryl ketones, providing chiral secondary alcohols in high yields and excellent enantiomeric excess. wikipedia.orgmdpi.com

Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for ketone reduction. nih.gov These biocatalysts can operate under mild conditions and often provide products with exceptionally high optical purity. nih.gov

The table below summarizes representative results for the asymmetric reduction of prochiral ketones, illustrating the efficacy of different catalytic systems.

| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| (R)-CBS-Oxazaborolidine/BH₃ | Acetophenone | 97 | 96 (R) | mdpi.com |

| TbSADH (Alcohol Dehydrogenase) | Tetrahydrofuran-3-one | >99 | >99 (S) | acs.org |

| F₄₂₀-dependent ADF | Acetophenone | >99 | >99 (S) | nih.gov |

| CuCl₂·2H₂O–Li | 4-tert-butylcyclohexanone | 92 | 98 (trans) | acs.orgorganic-chemistry.org |

Esterification Protocols for the 2,2-Dimethylpropanoate Unit

The final step in the synthesis is the formation of the ester linkage between the chiral alcohol scaffold and 2,2-dimethylpropanoic acid (pivalic acid). Due to the steric bulk of the pivaloyl group, certain esterification methods are more suitable than others.

Directly coupling the alcohol and the carboxylic acid can be achieved using methods designed to overcome the challenges of steric hindrance.

Steglich Esterification : This is a very mild and effective method for forming esters, especially from sterically hindered components. wikipedia.orgrsc.org The reaction employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) as an acyl-transfer catalyst. organic-chemistry.orgjove.com The reaction proceeds at room temperature and avoids harsh acidic conditions, making it compatible with sensitive functional groups. wikipedia.orgyoutube.com The driving force is the formation of the insoluble dicyclohexylurea (DCU) byproduct. organic-chemistry.org

Acylation with Pivaloyl Chloride : A more traditional and highly efficient alternative is to first convert pivalic acid to its more reactive acid chloride derivative, pivaloyl chloride. researchgate.net The alcohol scaffold is then reacted with pivaloyl chloride, typically in the presence of a tertiary amine base like pyridine (B92270) or triethylamine. chemguide.co.uk The base serves to neutralize the hydrogen chloride gas that is produced as a byproduct. chemguide.co.uk This reaction is generally fast and high-yielding.

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Steglich Esterification | Pivalic Acid, DCC, DMAP (cat.) | Room temperature, aprotic solvent (e.g., DCM, ACN) | Very mild conditions, suitable for acid-sensitive substrates and hindered alcohols. | wikipedia.orgrsc.orgorganic-chemistry.org |

| Acylation via Acid Chloride | Pivaloyl Chloride, Alcohol, Base (e.g., Pyridine) | 0°C to room temperature, aprotic solvent | High reactivity, generally fast and high-yielding. | researchgate.netchemguide.co.uk |

Transesterification Processes

Transesterification is a fundamental process in organic synthesis for the conversion of one ester into another. In the context of synthesizing 4-oxo-1-phenylbutyl 2,2-dimethylpropanoate, transesterification could be employed in the final step, where a precursor ester of 4-oxo-1-phenylbutanol is converted to the desired pivalate (B1233124) ester. This method is often favored for its mild conditions and the ability to use a wide range of catalysts.

Strong bases are commonly used as catalysts in transesterification reactions. For instance, alkali metal and alkaline earth metal alcoholates, such as sodium or potassium methoxide, are effective. The process involves the reaction of a precursor ester, for example, a methyl or ethyl ester of 4-oxo-1-phenylbutanol, with a large excess of pivalic acid or an activated derivative in the presence of a catalytic amount of base. The equilibrium is typically driven towards the product by removing the lower-boiling alcohol byproduct. nih.gov

Enzymatic catalysis offers a green and highly selective alternative to chemical catalysts. Lipases, for example, have been successfully used for the transesterification of various substrates, including the synthesis of chloramphenicol (B1208) esters. researchgate.net In a potential synthesis of the target compound, a lipase (B570770) from Bacillus amyloliquefaciens or Candida antarctica (CAL-B) could be used to catalyze the reaction between a suitable 4-oxo-1-phenylbutyl precursor and a pivaloyl donor, such as vinyl pivalate. researchgate.net

The choice of acyl donor is crucial for the efficiency of the transesterification. Activated acyl donors like vinyl esters often lead to higher conversion rates under mild conditions. researchgate.net The reaction conditions, including solvent, temperature, and enzyme loading, would need to be optimized for the specific substrate.

Table 1: Examples of Transesterification Reactions for Ester Synthesis

| Catalyst | Acyl Donor | Substrate | Product | Yield (%) | Reference |

| Lipase (from Bacillus amyloliquefaciens) | Vinyl propionate | Chloramphenicol | Chloramphenicol propionate | 81 | researchgate.net |

| Strong Base (e.g., Sodium alkoxide) | R-OH | Hydroxypivalic acid esters | Transesterified hydroxypivalic acid esters | - | nih.gov |

| Yttrium catalyst (Y₅(OiPr)₁₃O) | Vinyl acetate | Alcohols | Acetate esters | High |

Note: This table presents examples of transesterification reactions for the synthesis of various esters, illustrating the types of catalysts and acyl donors that could be adapted for the synthesis of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate.

Protecting Group Chemistry Employing Pivalate Esters

The pivaloyl (Piv or Pv) group, derived from pivalic acid, is a sterically hindered and robust protecting group for alcohols. Its bulkiness provides high stability towards a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. youtube.com This makes it a valuable tool in multi-step syntheses where selective protection and deprotection are required.

The introduction of a pivalate protecting group can be achieved by reacting the alcohol with pivaloyl chloride (PvCl) in the presence of a base like pyridine. youtube.com Alternatively, pivaloic anhydride can be used with a Lewis acid catalyst, such as scandium triflate (Sc(OTf)₃). youtube.com

Due to their stability, the removal of pivalate esters requires more forcing conditions compared to less hindered esters like acetates or benzoates. Deprotection is typically achieved by hydrolysis with a strong base or by reduction with hydride reagents like lithium aluminum hydride (LiAlH₄). acs.org

In a synthetic route towards 4-oxo-1-phenylbutyl 2,2-dimethylpropanoate, a pivalate group could be used to protect a hydroxyl group in a precursor molecule while other transformations are carried out on a different part of the molecule. For example, if the synthesis starts from a diol, one hydroxyl group could be selectively protected as a pivalate ester before the other is oxidized to a ketone.

Table 2: Relative Stability and Deprotection of Common Ester Protecting Groups

| Protecting Group | Introduction Reagent | Deprotection Conditions | Relative Stability | Reference |

| Acetyl (Ac) | Acetic anhydride, pyridine | Mild acid or base | Low | acs.org |

| Benzoyl (Bz) | Benzoyl chloride, pyridine | Acid or base | Moderate | acs.org |

| Pivaloyl (Piv) | Pivaloyl chloride, pyridine | Strong base, LiAlH₄ | High | youtube.comacs.org |

Note: This table highlights the high stability of the pivaloyl group compared to other common ester protecting groups.

Convergent and Divergent Synthetic Pathways

The construction of molecules like 4-oxo-1-phenylbutyl 2,2-dimethylpropanoate can be approached through either convergent or divergent synthetic strategies, each with its own advantages.

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. Several one-pot methods for the synthesis of γ-keto esters and related structures have been reported.

For instance, a one-pot synthesis of γ-diketones and γ-keto esters can be achieved through the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones or esters, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govjsynthchem.com While not a direct synthesis of the target molecule, this method illustrates the principle of forming the γ-keto functionality in a single pot.

Another example involves the synthesis of warfarin (B611796) analogs, such as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, through a three-component reaction catalyzed by alum. jsynthchem.com This reaction brings together 4-hydroxycoumarin (B602359), an aldehyde, and acetone (B3395972) in a single step to construct a complex molecule containing a γ-keto-aryl moiety. jsynthchem.com Such a strategy could be conceptually adapted to build the 4-oxo-1-phenylbutyl skeleton.

A mechanochemical one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has also been developed, showcasing a solvent-free approach to multi-step synthesis. vedantu.com

A sequential multi-step approach allows for greater control over the stereochemistry and functionality of the final product. A plausible multi-step synthesis of 4-oxo-1-phenylbutyl 2,2-dimethylpropanoate could involve the following key transformations:

Formation of the Carbon Skeleton: A Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃) would yield 4-oxo-4-phenylbutanoic acid. stackexchange.comudel.edu

Reduction of the Carboxylic Acid: The resulting carboxylic acid could be selectively reduced to the corresponding alcohol, 4-hydroxy-1-phenylbutan-1-one, using a suitable reducing agent that does not affect the ketone, such as borane (BH₃).

Esterification: The final step would be the esterification of the hydroxyl group with pivaloyl chloride or pivaloic anhydride to afford 4-oxo-1-phenylbutyl 2,2-dimethylpropanoate. youtube.com

Alternatively, a Grignard reaction between phenylmagnesium bromide and glutaric anhydride could be employed, followed by oxidation of the resulting secondary alcohol to a ketone and subsequent esterification. libretexts.orgmasterorganicchemistry.com Another approach could involve the conjugate addition of a phenyl organocuprate to an α,β-unsaturated ester like ethyl 4-oxobut-2-enoate. youtube.comnih.gov

The synthesis of 1,4-diols can be achieved through various methods, including the dihydroxylation of 1,3-dienes. researchgate.net These diols can then be selectively oxidized to lactols and further to γ-lactones, which are related structures to γ-keto esters. youtube.com

Catalytic and Organocatalytic Approaches

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of ketones and esters.

Transition metal catalysts are highly effective in mediating the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which are crucial for the synthesis of 4-oxo-1-phenylbutyl 2,2-dimethylpropanoate.

C-C Bond Formation:

Palladium-catalyzed cross-coupling reactions: These reactions are a cornerstone of C-C bond formation. For instance, a palladium catalyst could be used to couple a phenyl-containing organometallic reagent with a suitable four-carbon electrophile containing a protected ketone and alcohol.

Rhodium-catalyzed reactions: Rhodium catalysts have been employed in the 1,2-addition of arylboronic acids to aldehydes, which could be a key step in constructing the 1-phenylbutanol moiety. masterorganicchemistry.com

Gold and Silver catalysis: Gold(I) and silver(I) catalysts have been shown to be effective in the tandem stackexchange.comstackexchange.com-sigmatropic rearrangement and Myers-Saito cyclization of propargyl esters to form aromatic ketones. organic-chemistry.org

C-O Bond Formation (Esterification):

Palladium-catalyzed carbonylation: Aryl chlorides can be converted to phenyl esters using palladium catalysis under atmospheric pressure of carbon monoxide.

Iron-catalyzed esterification: Iron(III) nitrate (B79036) has been demonstrated to be an efficient Lewis acid catalyst for the esterification of alcohols with carboxylic acids, offering a potentially environmentally benign method.

Copper-catalyzed reactions: Copper(II) triflate is an effective catalyst for the reaction of silyloxy acrylates with acetals to form γ-alkoxy-α-keto esters.

Table 3: Examples of Transition Metal-Catalyzed Reactions for C-C and C-O Bond Formation

| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |

| Palladium | Cross-coupling | Aryl halide, Organometallic reagent | Biaryl | |

| Rhodium | 1,2-Addition | Arylboronic acid, Aldehyde | Secondary alcohol | masterorganicchemistry.com |

| Gold/Silver | Tandem Rearrangement/Cyclization | Propargyl ester | Aromatic ketone | organic-chemistry.org |

| Iron(III) | Esterification | Alcohol, Carboxylic acid | Ester | |

| Copper(II) | Michael Addition | Silyloxy acrylate, Acetal | γ-Alkoxy-α-keto ester |

Note: This table provides examples of transition metal-catalyzed reactions that are relevant to the synthesis of the target compound's structural motifs.

Organocatalysis for Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including β-ketoesters and 1,4-dicarbonyl compounds. acs.orgmdpi.com This approach avoids the use of metal catalysts, offering a more sustainable and often complementary strategy. mdpi.comnih.gov The development of chiral organocatalysts, such as proline derivatives and cinchona alkaloids, has enabled a wide range of transformations with high stereocontrol. mdpi.com

For the asymmetric synthesis of motifs related to 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, organocatalytic methods are particularly relevant for establishing the chiral center at the C1 position. A key strategy involves the asymmetric 1,4-addition (or Michael addition) of nucleophiles to α,β-unsaturated aldehydes or ketones. mdpi.comnih.govresearchgate.net

For instance, the Jørgensen-Hayashi catalyst, a diarylprolinol silyl (B83357) ether, has been successfully used in the asymmetric 1,4-addition of nitromethane (B149229) to α,β-unsaturated aldehydes. mdpi.com This reaction proceeds with high enantioselectivity, and the resulting nitro-aldehyde can be further transformed into the desired 1,4-ketoester functionality. Another prominent example is the use of bifunctional catalysts, such as cinchona-thiourea derivatives, which can activate both the nucleophile and the electrophile to promote highly stereoselective Michael additions. mdpi.com These catalysts have been employed in the addition of β-keto esters to nitroalkenes, yielding products with adjacent quaternary and tertiary stereocenters in high yield and enantioselectivity. nih.govresearchgate.net

A study on the catalytic asymmetric 1,4-addition of β-keto esters to nitroalkenes using a bifunctional homobimetallic Co2-Schiff base complex demonstrated excellent yields (up to 99%) and high enantioselectivities (up to 98% ee). nih.govresearchgate.net This reaction could be performed under solvent-free conditions, highlighting its potential for green synthesis. nih.gov

Table 1: Examples of Organocatalyzed Asymmetric Synthesis of 1,4-Dicarbonyl Precursors

| Catalyst Type | Reactants | Product Type | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Jørgensen-Hayashi Catalyst | α,β-Unsaturated Aldehyde, Nitromethane | Chiral Nitro-Aldehyde | High | High | mdpi.com |

| Cinchona-Thiourea Catalyst | β-Keto Ester, Nitroalkene | Chiral Dicarbonyl | High | High | mdpi.com |

| Bifunctional Co2-Schiff Base | β-Keto Ester, Nitroalkene | Chiral Dicarbonyl | up to 99% | up to 98% | nih.govresearchgate.net |

Photoredox Catalysis and Related Light-Mediated Reactions

Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules by enabling the generation of radical intermediates under exceptionally mild conditions. nih.govresearchgate.netnih.gov This methodology is particularly well-suited for the synthesis of 1,4-dicarbonyl compounds, offering pathways that are often inaccessible through traditional thermal methods. acs.orgacs.orgnih.govrsc.org

One common approach involves the photoredox-catalyzed generation of acyl radicals or their equivalents, which then undergo addition to Michael acceptors. organic-chemistry.orgorganic-chemistry.org For example, inexpensive organic dyes like eosin (B541160) Y can act as photoredox catalysts, facilitating the coupling of silyl enol ethers with α-bromocarbonyl compounds to produce 1,4-dicarbonyls. nih.gov This reaction proceeds with perfect selectivity for the halide over the carbonyl group. nih.gov In a similar vein, the combination of a neutral eosin Y hydrogen atom transfer (HAT) photocatalyst with a chiral rhodium Lewis acid catalyst allows for the efficient enantioselective synthesis of 1,4-dicarbonyl compounds directly from aldehydes. nih.govresearchgate.net This dual catalytic system demonstrates operational simplicity and high atom economy, providing products in excellent yields and enantioselectivities. nih.govresearchgate.net

Another strategy employs a heterogeneous organic semiconductor photocatalyst, such as mesoporous graphitic carbon nitride (mpg-CN), in combination with a Ni(II) salt. rsc.org This system can effect the coupling of alkyl halides with vinyl acetate to furnish 1,4-dicarbonyl compounds under visible light irradiation. rsc.org The heterogeneous nature of the photocatalyst allows for easy recovery and reuse, adding to the sustainability of the process. rsc.org

Light-mediated reactions can also be used for the direct functionalization of alkenes. For instance, a photoredox-catalyzed protocol for alkene carbamoylation has been developed using 4-carboxamido-Hantzsch esters as carbamoyl (B1232498) radical precursors. nih.gov This method showcases the potential for generating the butanamide portion of related structures through radical addition.

Table 2: Photoredox Catalysis for the Synthesis of 1,4-Dicarbonyl Compounds

| Photocatalyst | Reactants | Product Type | Yield (%) | Key Features | Reference |

|---|---|---|---|---|---|

| Eosin Y | Silyl Enol Ether, α-Bromocarbonyl | 1,4-Dicarbonyl | Good | Inexpensive organic dye, high selectivity | nih.gov |

| Eosin Y / Chiral Rhodium Lewis Acid | Aldehyde, Michael Acceptor | Enantioenriched 1,4-Dicarbonyl | up to 99% | High enantioselectivity (up to 99% ee) | nih.govresearchgate.net |

| Mesoporous Graphitic Carbon Nitride (mpg-CN) / Ni(II) | Alkyl Halide, Vinyl Acetate | 1,4-Dicarbonyl | Good | Heterogeneous, reusable catalyst | rsc.org |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the synthesis of compounds like 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, these principles can be applied to optimize reaction conditions, improve efficiency, and minimize environmental impact. ijpsr.comlabmanager.com

Solvent-Free Reactions

Conducting reactions in the absence of a solvent offers significant environmental and economic advantages by reducing waste, simplifying purification, and often lowering energy consumption. researchgate.netnih.govscience.govnih.gov Several synthetic transformations relevant to the formation of ketoesters can be performed under solvent-free conditions.

For example, the transesterification of β-keto esters can be achieved efficiently using a recyclable silica-supported boric acid catalyst under solvent-free conditions, yielding products in high purity (87–95% yield). nih.gov This method is applicable to a wide range of alcohols, including chiral ones, and the catalyst can be recycled multiple times without significant loss of activity. nih.gov Similarly, the synthesis of β-enamino ketones and esters has been reported using iron(III) triflate as a catalyst under solvent-free conditions, providing high yields in short reaction times. researchgate.net The Michael addition of β-keto esters to nitroalkenes, as mentioned earlier, can also be performed neatly, further underscoring the utility of solvent-free approaches in constructing 1,4-dicarbonyl systems. nih.gov Lipase-mediated transesterification for the synthesis of flavor esters has also been successfully conducted in solvent-free systems, where one of the reactants also serves as the solvent. nih.gov

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. ijpsr.com This technique can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through traditional solution-phase synthesis.

While specific examples for the direct mechanochemical synthesis of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate are not prevalent, the principles have been applied to related reactions. For instance, the synthesis of various heterocyclic compounds, which often serve as important scaffolds in medicinal chemistry, has been achieved using a mortar and pestle method. ijpsr.com This demonstrates the potential of mechanochemistry as a green alternative for condensation and cyclization reactions that could be part of a multi-step synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. tandfonline.comresearchgate.netresearchgate.netorganic-chemistry.orgresearchgate.net The selective absorption of microwave energy by polar molecules can result in rapid and uniform heating. researchgate.net

This technology has been successfully applied to the synthesis of β-keto esters. tandfonline.comresearchgate.net One approach involves the microwave-assisted transesterification of existing β-keto esters, while another utilizes the ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of an alcohol. tandfonline.comresearchgate.net These reactions can be performed under solvent-free conditions, further enhancing their green credentials. tandfonline.comresearchgate.net For example, the reaction of various alcohols with 2,2,6-trimethyl-1,3-dioxin-4-one under microwave irradiation provides the corresponding β-ketoesters in excellent yields. researchgate.net The synthesis of aryl methyl ketones and β-keto esters from acyl Meldrum's acid has also been reported to be rapid and efficient under microwave irradiation.

Table 3: Green Synthesis Approaches for Ketoesters and Analogs

| Green Chemistry Method | Reaction Type | Catalyst/Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Transesterification of β-keto esters | Silica-supported boric acid | 87-95% | Recyclable catalyst, high purity | nih.gov |

| Solvent-Free | Enamination of β-dicarbonyls | Iron(III) triflate | High | Short reaction times, low catalyst loading | researchgate.net |

| Solvent-Free | 1,4-addition of β-keto esters | Bifunctional Co2-Schiff base | up to 99% | High enantioselectivity, atom economy | nih.gov |

| Mechanochemical | Synthesis of Tetrahydropyrimidines | Mortar and pestle | 80-96% | Rapid, high yield, solvent-free | ijpsr.com |

| Microwave-Assisted | Synthesis of β-keto esters | Solvent-free, ring-opening | Excellent | Rapid, high yield, mild conditions | tandfonline.comresearchgate.net |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Ketone Functionality at Position 4

The ketone group, with its electrophilic carbonyl carbon, is a primary site for chemical reactions. The adjacent phenyl group can influence the reactivity of the carbonyl group through electronic effects.

Nucleophilic addition is a fundamental reaction of ketones. numberanalytics.commasterorganicchemistry.com A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. libretexts.org The rate and reversibility of the addition depend on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds lead to irreversible additions, while weaker nucleophiles like water, alcohols, or amines result in reversible reactions. masterorganicchemistry.com

For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, nucleophilic addition reactions would lead to the formation of a tertiary alcohol at the C-4 position. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 4-hydroxy-4-methyl-1-phenylbutyl 2,2-dimethylpropanoate.

Table 1: Representative Nucleophilic Addition Reactions to Ketones

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Hydride | Sodium borohydride (B1222165) (NaBH4) | Secondary Alcohol | Methanol (B129727), 0°C to rt |

| Organometallic | Methylmagnesium bromide (CH3MgBr) | Tertiary Alcohol | Diethyl ether or THF, 0°C to rt |

| Cyanide | Sodium cyanide (NaCN) with acid | Cyanohydrin | Aqueous/alcoholic solution, acidic pH |

| Amine | Methylamine (CH3NH2) | Imine | Mildly acidic conditions, removal of water |

Disclaimer: The data in this table is representative of general reactions of ketones and not specific experimental data for 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate.

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The bioreduction of similar ketones, such as 4-phenyl-2-butanone, using microorganisms like Saccharomyces cerevisiae has also been reported to produce chiral alcohols with high enantioselectivity. researchgate.net The reduction of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate would yield 4-hydroxy-1-phenylbutyl 2,2-dimethylpropanoate. The hydrogenation of the carbonyl group in 4-phenyl-2-butanone can be achieved using a Pt/TiO2 catalyst, with the solvent influencing the selectivity between ketone and aromatic ring hydrogenation. researchgate.net

Oxidation of the ketone group is generally not possible without cleaving carbon-carbon bonds. However, the Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), could theoretically lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester.

While specific rearrangement reactions for 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate are not documented, the presence of the oxo group can facilitate certain molecular rearrangements under specific conditions. For example, under acidic conditions, a pinacol-type rearrangement could theoretically occur if a vicinal diol were formed from the ketone. More relevant to ketones are rearrangements like the Beckmann rearrangement of the corresponding oxime or the Schmidt reaction with hydrazoic acid, which would convert the ketone into an amide. libretexts.orgresearchgate.net

Transformations of the Ester Moiety (2,2-Dimethylpropanoate)

The 2,2-dimethylpropanoate, or pivalate (B1233124), ester is known for its steric bulk, which significantly influences its reactivity.

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base. nih.gov Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, known as saponification, is irreversible because the resulting carboxylate anion is not susceptible to nucleophilic attack. researchgate.net The hydrolysis of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate would yield 4-oxo-1-phenylbutanol and pivalic acid (under acidic conditions) or the pivalate salt (under basic conditions).

The steric hindrance from the tert-butyl group in the pivalate ester generally makes it more resistant to hydrolysis compared to less hindered esters like acetates or benzoates. This kinetic stability would require more forcing conditions (e.g., higher temperatures, stronger acids or bases) to achieve hydrolysis at a reasonable rate.

Table 2: Relative Hydrolysis Rates of Different Esters

| Ester Type | Relative Rate of Basic Hydrolysis |

| Methyl acetate (B1210297) | 1.0 |

| Ethyl acetate | 0.6 |

| Isopropyl acetate | 0.1 |

| tert-Butyl acetate | 0.01 |

| Methyl pivalate | ~0.005 |

Disclaimer: This table presents generalized relative reactivity and is not based on specific experimental data for 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate.

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, transesterification with a simple alcohol like methanol would result in the formation of 4-oxo-1-phenylbutyl methyl ester and tert-butanol.

Similar to hydrolysis, the rate of transesterification of a pivalate ester is significantly retarded by steric hindrance. To drive the reaction to completion, a large excess of the new alcohol is typically used, often serving as the solvent.

Cleavage Mechanisms and Reactivity

The ester and keto functionalities are the primary sites of reactivity in cleavage reactions. The bulky tert-butyl group of the pivaloyl ester influences the susceptibility of the ester to hydrolysis. While sterically hindered, pivaloyl esters can be cleaved under specific conditions. For instance, deacylation of pivaloyl-protected alcohols can be achieved using a two-phase system of powdered sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) in an appropriate solvent. organic-chemistry.org

Another significant reaction is the decarboxylation of the corresponding β-keto acid, which can be formed upon hydrolysis of the ester. This process typically occurs upon heating and is a common strategy in syntheses involving β-keto esters to yield ketones. aklectures.com The hydrolysis of sterically hindered esters like pivalates may require more forcing conditions compared to less bulky esters. nih.gov

Furthermore, oxidative cleavage of the C-C bond between the carbonyl groups of β-keto esters can be achieved using oxidizing agents. For example, Oxone in the presence of a Lewis acid like aluminum trichloride (B1173362) has been reported to cleave β-keto esters to yield α-keto esters, although the reproducibility of this specific system has been questioned. organic-chemistry.org

A comparative view can be drawn from the cleavage of β-keto esters with other protecting groups. For instance, β-keto esters derived from 2-(trimethylsilyl)ethanol (B50070) undergo selective cleavage and decarboxylation with tetrabutylammonium fluoride, a method that highlights the tunability of reactivity based on the ester group. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring in 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is a site for electrophilic and, under certain conditions, nucleophilic aromatic substitution, allowing for further functionalization of the molecule.

Functionalization of the Aromatic Nucleus

Electrophilic aromatic substitution (EAS) is the most common pathway for functionalizing the phenyl ring. The substituent already present on the ring dictates the position of the incoming electrophile. studysmarter.co.uk The 4-oxobutyl group attached to the phenyl ring is an electron-withdrawing group due to the carbonyl functionality. Such groups deactivate the ring towards electrophilic attack, making the reactions slower compared to unsubstituted benzene (B151609). libretexts.org

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For these to occur on the deactivated ring of the title compound, relatively harsh reaction conditions may be necessary.

Nucleophilic aromatic substitution (NAS) on the phenyl ring is less common and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). studysmarter.co.uk In its current form, 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is not primed for NAS. However, if a halogen were introduced onto the ring, particularly ortho or para to the oxobutyl group, subsequent nucleophilic substitution could be possible.

Regioselectivity and Reaction Control

In electrophilic aromatic substitution, the 4-oxobutyl group, being an electron-withdrawing group, is a meta-director. libretexts.org This is because the deactivating effect is less pronounced at the meta position, and the resonance structures of the intermediate carbocation (arenium ion) show that the positive charge is never placed on the carbon bearing the electron-withdrawing substituent when the attack is at the meta position. libretexts.org Therefore, electrophilic substitution on 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is expected to yield predominantly the meta-substituted product.

Controlling the regioselectivity is crucial in synthesis. The directing effect of the 4-oxobutyl group can be exploited to introduce various functionalities at the meta position of the phenyl ring.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitrophenyl)-4-oxobutyl 2,2-dimethylpropanoate |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromophenyl)-4-oxobutyl 2,2-dimethylpropanoate |

| Sulfonation | Fuming H₂SO₄ | 3-(4-(2,2-dimethylpropanoyloxy)butanoyl)benzenesulfonic acid |

| Acylation | RCOCl, AlCl₃ | 4-(3-Acylphenyl)-4-oxobutyl 2,2-dimethylpropanoate |

This table is based on the general principles of electrophilic aromatic substitution and the directing effect of acyl groups.

Tandem and Cascade Reactions Incorporating the Compound

The multifunctionality of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate makes it a potential substrate for tandem and cascade reactions, leading to the rapid construction of complex molecular architectures.

Intramolecular Cyclizations and Annulations

The presence of a ketone and an ester group allows for various intramolecular cyclization reactions. For instance, under basic conditions, an intramolecular aldol-type reaction could potentially occur if a suitable enolizable proton is available.

More relevantly, γ-keto esters can undergo intramolecular cyclization. For example, Au(III)-catalyzed hydration of 3-alkynoates can lead to γ-keto esters, which can be starting points for cyclizations. nih.gov While our title compound is a β-keto ester, its derivatives could be designed to undergo such transformations. For instance, modification of the butyl chain could lead to substrates for intramolecular cyclizations. Radical cyclization of alkene-substituted β-ketoesters has also been demonstrated as a powerful tool for constructing cyclic systems. nih.gov

A plausible intramolecular reaction for a derivative of the title compound could be a Friedel-Crafts-type cyclization. If the ester were converted to a carboxylic acid, treatment with a strong acid could induce cyclization onto the phenyl ring to form a tetralone derivative.

Pericyclic Reactions and Rearrangements

Pericyclic reactions involve a cyclic transition state and are concerted processes. While the saturated nature of the butyl chain in 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate limits its direct participation in many classical pericyclic reactions, its derivatives could be designed to undergo such transformations.

For instance, if a double bond were introduced into the butyl chain, creating a β,γ-unsaturated keto ester, it could potentially participate in reactions like the ene reaction or sigmatropic rearrangements. β,γ-Unsaturated α-ketoesters are known to be versatile synthons in various annulation reactions. nih.gov Isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts is a common transformation that can be a prelude to further reactions. researchgate.net

Photochemical rearrangements are also a possibility. The photochemistry of α,β-unsaturated ketones is well-studied and includes reactions like [2+2] cycloadditions (Paterno-Büchi reaction). psgcas.ac.in While our title compound is not α,β-unsaturated, it serves as a scaffold that could be modified to include such reactive moieties.

Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. wikipedia.org These reactions are characterized by their high atom economy, step efficiency, and the ability to rapidly generate molecular diversity. wikipedia.org The reactivity of a particular molecule in an MCR is dictated by the functional groups it possesses. In the case of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate , the presence of a ketone carbonyl group suggests its potential participation as a key building block in several well-established MCRs. However, it is crucial to note that at the time of this writing, there is no specific literature detailing the participation of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate in multi-component reactions. Therefore, the following discussion is a theoretical exploration of its potential reactivity based on the known mechanisms of prominent MCRs and the behavior of analogous keto-esters.

The primary site of reactivity in 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate within an MCR context is the ketone functionality. The accessibility of the ketone's carbonyl carbon to nucleophilic attack and its ability to form an imine or iminium ion are central to its potential roles in reactions such as the Passerini, Ugi, and Biginelli reactions.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction that typically involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction is valued for its ability to quickly generate complex, drug-like scaffolds. wikipedia.org

Hypothetical Role of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate:

In a hypothetical Passerini reaction, 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate would serve as the carbonyl component. The reaction would proceed through the initial interaction of the ketone with the carboxylic acid, followed by nucleophilic attack of the isocyanide on the carbonyl carbon. A subsequent intramolecular acyl transfer (Mumm rearrangement) would yield the final α-acyloxy carboxamide product. The general mechanism is believed to be concerted, particularly in nonpolar solvents. wikipedia.org

A general representation of a Passerini reaction is shown below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Ketone/Aldehyde | Carboxylic Acid | Isocyanide | α-Acyloxy Carboxamide |

This table illustrates the general components of a Passerini reaction.

The reaction involving 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate would theoretically proceed as follows:

| Reactant | Structure/Formula | Role |

| 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate | C15H20O3 | Carbonyl Component |

| Carboxylic Acid (e.g., Acetic Acid) | CH3COOH | Acid Component |

| Isocyanide (e.g., Cyclohexyl Isocyanide) | C7H11N | Isocyanide Component |

This table outlines the hypothetical reactants for a Passerini reaction involving the title compound.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is renowned for its exceptional ability to generate a high degree of structural diversity from readily available starting materials, making it a cornerstone of combinatorial chemistry and drug discovery. nih.govslideshare.net

Hypothetical Role of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate:

In a potential Ugi reaction, 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate would again act as the carbonyl component. The initial step of the Ugi reaction mechanism involves the formation of an imine from the reaction of the ketone with the amine. wikipedia.org This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable bis-amide product. wikipedia.org

The general components of a Ugi reaction are summarized below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Ketone/Aldehyde | Amine | Carboxylic Acid | Isocyanide | Bis-amide |

This table presents the general components of an Ugi reaction.

A hypothetical Ugi reaction featuring 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate could be envisioned with the following components:

| Reactant | Structure/Formula | Role |

| 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate | C15H20O3 | Carbonyl Component |

| Amine (e.g., Benzylamine) | C7H9N | Amine Component |

| Carboxylic Acid (e.g., Acetic Acid) | CH3COOH | Acid Component |

| Isocyanide (e.g., tert-Butyl isocyanide) | C5H9N | Isocyanide Component |

This table details the hypothetical reactants for a Ugi reaction involving the title compound.

Biginelli Reaction

The Biginelli reaction is a three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgyoutube.com This reaction is of significant interest due to the pharmacological importance of the resulting dihydropyrimidinone core structure. nih.gov

Hypothetical Role of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate:

The classical Biginelli reaction utilizes a β-ketoester. 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is a γ-ketoester, meaning the ketone and ester functionalities are separated by two methylene (B1212753) groups. This structural difference makes its direct participation in a classical Biginelli reaction less likely, as the mechanism relies on the specific reactivity of the β-dicarbonyl moiety. organic-chemistry.org However, variations of the Biginelli reaction exist, and under certain catalytic conditions, the ketone functionality of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate could potentially undergo a Biginelli-like condensation with an aldehyde and urea. In such a scenario, the compound would not be acting as the typical β-dicarbonyl component but rather as a simple ketone, which would require a different mechanistic pathway, possibly initiated by the condensation of the aldehyde and urea to form an acyliminium ion that is then attacked by the enol or enolate of the keto-ester.

A summary of the classical Biginelli reaction components is provided below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aldehyde | β-Ketoester | Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one |

This table shows the components of a classic Biginelli reaction.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is another well-known MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. nih.govrsc.org

Hypothetical Role of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate:

Similar to the Biginelli reaction, the direct participation of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate as the β-dicarbonyl component in a classical Hantzsch synthesis is unlikely due to it being a γ-ketoester. The reaction mechanism is predicated on the enamine formation from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation of the other equivalent with the aldehyde. nih.gov The γ-position of the ketone in the title compound would likely hinder the necessary cyclization and dehydration steps.

The general components for the Hantzsch pyridine synthesis are as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aldehyde | 2x β-Ketoester | Ammonia | Dihydropyridine |

This table outlines the components for a Hantzsch pyridine synthesis.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

A hypothetical ¹H NMR spectrum of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide critical information.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.2-8.0 | Multiplet | 5H |

| Methine (CH-O) | 5.0-5.5 | Triplet or Doublet of Doublets | 1H |

| Methylene (B1212753) (CH₂-C=O) | 2.8-3.2 | Triplet | 2H |

| Methylene (CH₂-CH) | 2.0-2.4 | Multiplet | 2H |

The aromatic protons would appear downfield due to the deshielding effect of the benzene (B151609) ring. The methine proton attached to the ester oxygen would also be significantly downfield. The methylene groups would exhibit characteristic splitting patterns based on their neighboring protons. The nine protons of the tert-butyl group would be equivalent, resulting in a sharp singlet.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 195-210 |

| Ester Carbonyl (C=O) | 170-180 |

| Aromatic Carbons (C-Ar) | 125-140 |

| Methine Carbon (C-O) | 70-80 |

| Quaternary Carbon (C(CH₃)₃) | 35-45 |

| Methylene Carbon (CH₂-C=O) | 30-40 |

| Methylene Carbon (CH₂-CH) | 25-35 |

The two carbonyl carbons (ketone and ester) would be the most downfield signals. The aromatic carbons would appear in their typical region, followed by the oxygen-linked methine carbon. The aliphatic carbons would be found at the most upfield positions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a cross-peak between the methine proton and the adjacent methylene protons. pearson.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. pearson.com This would definitively link each proton signal to its corresponding carbon signal in the skeleton. pearson.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. pearson.com It is invaluable for identifying connectivity across quaternary carbons (like the carbonyls and the tert-butyl quaternary carbon). For example, the protons of the tert-butyl group would show a correlation to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the three-dimensional structure of the molecule.

Advanced NMR Pulse Sequences and Data Interpretation

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to enhance spectral resolution and provide more detailed structural information. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C NMR spectrum. The interpretation of this collective data would involve piecing together the fragments identified in each experiment to build a complete and validated molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate with very high precision. This allows for the unambiguous determination of the molecular formula. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate (C₁₆H₂₂O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation, with expected fragments corresponding to the loss of the pivaloyl group or cleavage at the keto-functionalized butyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate. In GC-MS, the gas chromatograph separates the compound from any impurities based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process induces fragmentation of the molecule.

The resulting mass spectrum displays the molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks at lower mass-to-charge (m/z) ratios. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.

Key Expected Fragments:

Detailed experimental data on the GC-MS analysis of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is not extensively available in the public domain. However, based on its structure, several characteristic fragmentation pathways can be predicted:

Acylium ion formation: Cleavage of the C-C bond adjacent to the phenyl ketone would yield a stable benzoyl cation at m/z 105.

McLafferty rearrangement: A hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond, leading to the formation of neutral enol and a charged alkene.

Loss of the pivaloyl group: Fragmentation could result in the loss of the 2,2-dimethylpropanoate moiety.

A comprehensive table of expected fragments is presented below.

| Predicted Fragment Ion (m/z) | Proposed Structure/Identity |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 57 | [(CH₃)₃C]⁺ (tert-Butyl cation) |

This table represents predicted fragmentation patterns based on chemical principles, as specific experimental data is not publicly available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds. Unlike the hard ionization of GC-MS, ESI-MS typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. This makes it an excellent method for determining the molecular weight of the compound with high accuracy.

For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, with a molecular weight of 262.30 g/mol , ESI-MS analysis in positive ion mode would be expected to show a prominent peak corresponding to one of the common adducts.

Expected ESI-MS Adducts:

| Adduct Ion | Expected m/z |

| [M+H]⁺ | 263.31 |

| [M+Na]⁺ | 285.29 |

| [M+K]⁺ | 301.26 |

This table is based on theoretical calculations of expected adducts, as specific experimental ESI-MS data for this compound is not readily found in scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that shows which functional groups are present.

The structure of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate contains several characteristic functional groups that will give rise to distinct absorption bands in the IR spectrum.

Key IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | 1680 - 1700 | Stretch |

| C=O (Ester) | 1735 - 1750 | Stretch |

| C-O (Ester) | 1150 - 1250 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Aromatic C-H | 3000 - 3100 (stretch), 690-900 (bend) | Stretch and Bend |

| Aliphatic C-H | 2850 - 3000 | Stretch |

The expected absorption ranges are based on standard IR correlation tables, as a specific experimental spectrum for 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is not widely published.

Other Vibrational and Electronic Spectroscopic Techniques (e.g., Raman, UV-Vis)

While GC-MS, ESI-MS, and IR spectroscopy are primary tools for structural elucidation, other spectroscopic methods can provide further valuable information.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds. For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, Raman spectroscopy would be expected to show strong signals for the aromatic ring and the C=C bonds.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl ketone chromophore in 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate would lead to characteristic absorptions in the UV region. Typically, aromatic ketones exhibit a strong π → π* transition at lower wavelengths and a weaker, longer-wavelength n → π* transition. The exact absorption maxima would be influenced by the solvent used for the analysis.

Due to a lack of publicly available experimental data, a detailed discussion and data tables for Raman and UV-Vis spectroscopy of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate cannot be provided at this time.

Computational Chemistry and Theoretical Studies on 4 Oxo 1 Phenylbutyl 2,2 Dimethylpropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures.

A primary step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, this process would involve calculating the potential energy surface of the molecule by systematically rotating its flexible bonds—specifically, the bonds within the butyl chain and the ester group. This conformational analysis would identify the global minimum energy conformer, which represents the most populated structure at equilibrium, as well as other low-energy local minima.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the carbonyl groups, as well as the spatial orientation of the bulky tert-butyl group, would be determined. Such studies on similar phenyl ketone derivatives have demonstrated the utility of DFT in accurately predicting molecular geometries. nih.gov

Illustrative Data Table: Predicted Geometric Parameters for the Global Minimum Energy Conformer of 4-Oxo-1-phenylbutyl 2,2-Dimethylpropanoate (Hypothetical)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ketone) | ~1.22 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Phenyl C-C | ~1.39-1.41 Å | |

| Bond Angle | O=C-C (ketone) | ~120° |

| C-O-C (ester) | ~117° | |

| Dihedral Angle | O=C-C-C | Varies with conformation |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the carbonyl and ester groups. The LUMO would likely be centered on the carbonyl groups and the phenyl ring, indicating these as the sites for nucleophilic attack. The HOMO-LUMO gap would quantify its kinetic stability and susceptibility to electronic excitation.

Illustrative Data Table: Predicted Frontier Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, characteristic vibrational frequencies would include the C=O stretching of the ketone and ester groups (expected in the 1680-1750 cm⁻¹ region), C-H stretching of the aromatic and aliphatic parts, and various bending and rocking modes. These theoretical spectra can be compared with experimental data for structural validation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. These interactions, or delocalizations of electron density, are key to understanding the molecule's stability and electronic communication between different functional groups.

In 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, NBO analysis would likely reveal significant hyperconjugative interactions. For example, the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent C-C and C=O bonds (n → σ* and n → π* interactions) would be quantified. The stabilization energies associated with these interactions provide insight into the molecule's electronic structure. Studies on similar compounds have used NBO analysis to understand intramolecular charge transfer. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

For 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax). Transitions involving the phenyl chromophore and the carbonyl groups would be prominent. Typically, π → π* transitions of the aromatic ring would appear at shorter wavelengths (higher energy), while the weaker n → π* transitions of the carbonyl groups would occur at longer wavelengths (lower energy). This information is crucial for understanding the photophysical properties of the molecule.

Illustrative Data Table: Predicted Electronic Transitions from TD-DFT (Hypothetical)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320 | 0.005 | n → π* (C=O) |

| S₀ → S₂ | ~280 | 0.15 | π → π* (Phenyl) |

| S₀ → S₃ | ~245 | 0.40 | π → π* (Phenyl) |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. While no specific reaction mechanism studies for 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate are readily available, one could theoretically investigate various transformations.

For example, the mechanism of its synthesis, such as the esterification of 4-oxo-1-phenylbutanol with pivaloyl chloride, could be modeled. This would involve locating the transition state for the nucleophilic attack of the alcohol onto the acyl chloride and calculating the activation energy barrier. Similarly, its hydrolysis or other reactions could be explored. Computational studies have successfully elucidated complex reaction pathways for other organic molecules. nih.gov By calculating the Gibbs free energy of activation for different potential pathways, the most probable reaction mechanism can be determined.

Transition State Characterization

The study of transition states is fundamental to understanding reaction mechanisms. For reactions involving 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, such as its formation or subsequent transformations, computational methods can elucidate the high-energy transition state structures. A pertinent example is the Baeyer-Villiger oxidation of a precursor ketone, which represents a common route to esters. In this reaction, a peroxy acid attacks the carbonyl group, leading to a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.com The subsequent concerted rearrangement, involving the migration of a substituent, proceeds through a critical transition state. wikipedia.orgstackexchange.com

The geometry of this transition state is governed by stereoelectronic effects. For the migration to occur, the migrating group must be positioned anti-periplanar to the O-O bond of the peroxide in the Criegee intermediate. wikipedia.org This alignment allows for optimal overlap between the sigma orbital of the migrating group and the antibonding sigma orbital (σ*) of the peroxide bond, facilitating the bond cleavage and formation. wikipedia.org

In the case of a molecule analogous to the precursor of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, such as acetophenone (B1666503), theoretical studies using Density Functional Theory (DFT) can be employed to model the transition state. researchgate.netresearchgate.net These calculations would reveal key geometric parameters, including bond lengths and angles, at the transition state. For instance, the bond of the migrating group to the carbonyl carbon would be partially broken, while a new bond to the adjacent oxygen atom would be partially formed. The O-O bond of the peroxy acid would also be elongated as it breaks.

A theoretical investigation into the regioselectivity of the Baeyer-Villiger reaction of substituted cyclohexanones highlights the factors influencing the transition state's stability. acs.org The study divides the origin of regioselectivity into two main factors: structural stability, which includes steric repulsion and dipole interactions, and kinetic reactivity, which relates to the energy barrier from the intermediate. acs.org For a molecule like 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate, the phenyl group's migratory aptitude is generally higher than that of a primary alkyl group due to its ability to stabilize the partial positive charge that develops on the migrating group in the transition state. stackexchange.comadichemistry.com

| Parameter | Description | Illustrative Value/Characteristic |

| Migrating Group | The substituent that moves from the carbonyl carbon to the adjacent oxygen. | Phenyl group migration is generally favored over primary alkyl group migration. adichemistry.com |

| O-O Bond Length | The distance between the two oxygen atoms of the peroxy acid in the transition state. | Elongated compared to the ground state of the peroxy acid. |

| C-C Bond Length (Migrating Group) | The bond between the migrating group and the carbonyl carbon. | Partially broken; longer than a typical single bond. |

| C-O Bond Length (New Bond) | The forming bond between the migrating group and the oxygen atom. | Partially formed; longer than a typical single bond. |

| Stereochemistry | The spatial arrangement of atoms. | The configuration of the migrating carbon is retained throughout the reaction. pitt.eduyoutube.com |

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a crucial parameter determined from computational studies. For the formation of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate via a reaction like the Baeyer-Villiger oxidation, DFT calculations can provide estimates of the activation energy barriers for the different steps of the mechanism. The rate-determining step is typically the migration of the alkyl or aryl group from the Criegee intermediate. wikipedia.org